molecular formula C17H16N6O B5452348 2-ethyl-7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

2-ethyl-7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5452348
M. Wt: 320.3 g/mol
InChI Key: SOZKQQJBZIKLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-ethyl-7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” belongs to a class of organic compounds known as pyridotriazolotriazines, which are polycyclic aromatic compounds containing a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazine moiety .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazine ring system. This is a complex ring system that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and two triazole rings (five-membered rings with two carbon atoms and three nitrogen atoms) .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interest in similar compounds as adenosine receptor antagonists , this compound could potentially have applications in medical or pharmaceutical research.

Properties

IUPAC Name

4-ethyl-11-(4-ethylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-3-11-5-7-12(8-6-11)22-10-9-13-15(16(22)24)19-20-17-18-14(4-2)21-23(13)17/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKQQJBZIKLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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